Methyl octadec-1-ene-1-sulfonate
Description
Contextualization within the Class of Unsaturated Alkyl Sulfonates and Methyl Esters
Methyl octadec-1-ene-1-sulfonate belongs to the broader class of unsaturated alkyl sulfonates and is also a methyl ester. Unsaturated alkyl sulfonates are characterized by a hydrocarbon chain containing at least one carbon-carbon double bond and a sulfonate group. The "octadec" prefix indicates an 18-carbon chain. The "1-ene" signifies that the double bond is located at the first carbon, making it a terminal alkene or an alpha-olefin. wikipedia.org The sulfonate group (-SO3-) is attached to this first carbon as well.
This compound is also classified as a methyl ester sulfonate (MES). MES surfactants are produced through the sulfonation of methyl esters, which are derived from sources like vegetable oils. sci-hub.seresearchgate.net The combination of a hydrophobic fatty alkyl group and a hydrophilic sulfonate group gives these molecules surfactant properties. sci-hub.se The specific placement of the sulfonate group in an alpha position is a key structural feature. sci-hub.se
Significance of the Alkene and Sulfonate Moieties in Chemical Synthesis and Materials Science
The dual functionality of an alkene and a sulfonate group within the same molecule provides significant versatility in chemical synthesis and materials science.
The alkene moiety , specifically the terminal double bond, is a highly reactive site for various chemical transformations. rsc.org Alkenes are fundamental building blocks in organic chemistry, serving as precursors for a wide range of valuable products through reactions like polymerization, oxidation, and addition reactions. sciencedaily.com For instance, the direct difunctionalization of alkenes is a powerful method for creating complex molecules by adding two different functional groups across the double bond in a single step. rsc.org
The sulfonate moiety (-SO3-) imparts several important properties. It is a strong hydrophilic group, which means it readily interacts with water. mdpi.com This characteristic is fundamental to the surfactant behavior of these molecules, allowing them to reduce the surface tension of water. sci-hub.se Sulfonated materials are widely used as catalysts in acid-catalyzed reactions, often offering a more environmentally friendly and reusable alternative to traditional mineral acids. beilstein-journals.org Furthermore, the introduction of sulfonate groups can enhance the water solubility and biocompatibility of materials, making them suitable for biomedical applications such as in hydrogels and drug delivery systems. mdpi.com
Rationale for Academic Inquiry into this compound Systems
Academic inquiry into this compound and related alpha-olefin sulfonates (AOS) is driven by several key factors. A primary driver is the increasing demand for sustainable and biodegradable surfactants. credenceresearch.comfactmr.com As environmental consciousness grows, researchers are seeking high-performance alternatives to conventional surfactants, and AOS, derived from renewable resources, fit this need. sci-hub.sestppgroup.com
The unique combination of properties exhibited by AOS, including excellent cleaning performance, high foamability, and good compatibility with skin, makes them attractive for use in a variety of products. marketsandmarkets.com Their stability over a wide pH range also gives them an advantage over other sulfonates like lauryl sulfates. marketsandmarkets.com
From a synthetic chemistry perspective, the presence of both an alkene and a sulfonate group offers a platform for developing novel materials and molecules. rsc.orgbeilstein-journals.org The ability to functionalize the alkene while retaining the properties of the sulfonate group, or vice versa, opens up avenues for creating specialized polymers, coatings, and other advanced materials.
Overview of Current Research Trajectories and Gaps in the Field
Current research on alpha-olefin sulfonates, the class to which this compound belongs, is focused on several key areas. A major trajectory is the expansion of their applications in various industries, including personal care, detergents, agrochemicals, and oilfield chemicals. credenceresearch.comstppgroup.com There is a significant push towards developing bio-based and sulfate-free formulations to meet consumer demand for sustainable products. credenceresearch.comfactmr.com
Investment in advanced formulation techniques aims to enhance properties like mildness and foaming for niche applications in personal care and pharmaceuticals. credenceresearch.com Another area of active research is the optimization of production processes to improve efficiency and reduce costs. researchgate.net
Despite the progress, gaps in the research remain. While the general properties of AOS mixtures are well-studied, there is less publicly available research focusing specifically on the synthesis, characterization, and unique properties of individual, well-defined long-chain isomers like this compound. Further investigation into the specific reaction mechanisms and kinetics of this particular compound could lead to more controlled and targeted applications. Additionally, exploring its potential in advanced materials science, beyond surfactant applications, remains a promising but less explored frontier.
Compound Information Table
| Compound Name |
| This compound |
| Sodium 1-octadecene-1-sulfonate |
| (E)-octadec-1-ene-1-sulfonic acid |
| Sodium |
| Linoleic fatty methyl esters |
| Linolenic fatty methyl ester |
| Sesame fatty methyl esters |
| Sesame fatty methyl esters sulfonate |
| Chlorosulfonic acid |
| Sodium bisulfite |
| Sodium lauryl ester sulfate (B86663) |
| Fatty alcohol sulfates |
| Fatty alcohol ether sulfates |
| p-Toluenesulfonic acid |
| Trichlorosilane |
| Octadecyltrichlorosilane |
| Polyethylene (B3416737) |
| Polybutene |
| Epoxy resins |
| Thiosulfonates |
| Styrene |
| Methyl methacrylate |
| Benzyl methacrylate |
| Arylhydrazines |
| Sulfur dioxide |
| Carbon |
| Methanol (B129727) |
| Glycerol |
| Nitrogen |
Chemical Properties Table
Here are some computed properties for the related compound Sodium 1-octadecene-1-sulfonate:
| Property | Value | Reference |
| Molecular Weight | 354.5 g/mol | nih.gov |
| IUPAC Name | sodium;(E)-octadec-1-ene-1-sulfonate | nih.gov |
| Exact Mass | 354.22046043 Da | nih.gov |
| Topological Polar Surface Area | 65.6 Ų | nih.gov |
| Heavy Atom Count | 23 | nih.gov |
| Rotatable Bond Count | 16 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
Structure
2D Structure
Properties
CAS No. |
64417-48-7 |
|---|---|
Molecular Formula |
C19H38O3S |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
methyl octadec-1-ene-1-sulfonate |
InChI |
InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h18-19H,3-17H2,1-2H3 |
InChI Key |
HOHDRBCBDHORBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CS(=O)(=O)OC |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Mechanistic Pathways of Methyl Octadec 1 Ene 1 Sulfonate
Investigation of the Alkene Functional Group Transformations
The terminal double bond in methyl octadec-1-ene-1-sulfonate is a key site for a variety of chemical modifications, including metathesis, hydrogenation, and oxidation reactions.
Metathesis Reactions of Unsaturated Fatty Acid Methyl Esters and Octadecene Derivatives
Olefin metathesis has emerged as a powerful tool in oleochemistry for the synthesis of valuable chemicals from renewable resources like unsaturated fatty acid esters. scielo.brresearchgate.net While direct studies on this compound are limited, the behavior of analogous long-chain unsaturated esters, such as methyl oleate (B1233923), provides significant insight into the potential metathesis reactions of the target compound.
Self-Metathesis: In a self-metathesis reaction, two molecules of an unsaturated fatty acid methyl ester react to produce a long-chain di-ester and a long-chain internal alkene. For instance, the self-metathesis of methyl oleate yields dimethyl 9-octadecene-1,18-dioate and 9-octadecene. researchgate.net This reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs second-generation catalyst. The reaction equilibrium can be influenced by catalyst concentration, with different product distributions observed at varying catalyst loadings. researchgate.net
Cross-Metathesis: Cross-metathesis involves the reaction of an unsaturated fatty acid methyl ester with a different olefin, enabling the synthesis of a wide range of tailored molecules. scielo.br For example, the cross-metathesis of methyl oleate with cis-2-butene-1,4-diol (B44940) can produce methyl (E)-11-hydroxyundec-9-enoate, a precursor for polyamides. chemrxiv.org This highlights the potential of cross-metathesis to introduce new functional groups into the long alkyl chain of this compound.
A hypothetical cross-metathesis of this compound with ethene (ethenolysis) would be expected to yield methyl 3-sulfonyloxyprop-1-ene-1-sulfonate and 1-heptadecene, effectively shortening the carbon chain and introducing a terminal alkene at the other end.
| Reaction Type | Reactants | Catalyst | Key Products | Reference(s) |
| Self-Metathesis | Methyl Oleate | Grubbs II Catalyst | Dimethyl 9-octadecenedioate, 9-Octadecene | researchgate.netresearchgate.net |
| Cross-Metathesis | Methyl Oleate, cis-2-Butene-1,4-diol | Hoveyda-Grubbs II Catalyst | Methyl (E)-11-hydroxyundec-9-enoate | chemrxiv.org |
Catalytic Hydrogenation and Other Addition Reactions at the Double Bond
The terminal alkene of this compound is susceptible to catalytic hydrogenation, a process that saturates the double bond to form the corresponding alkane. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. youtube.com The hydrogenation of the double bond would convert this compound to methyl octadecane-1-sulfonate.
Furthermore, the double bond can undergo various electrophilic addition reactions. libretexts.orglibretexts.org For instance, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate, with the halide adding to the more substituted carbon (Markovnikov's rule). However, for a terminal alkene like in this compound, this would lead to the formation of a secondary halide. The high electron density of the double bond makes it nucleophilic and prone to attack by electrophiles. chemistrystudent.com
A specialized method for the selective hydrogenation of alkenyl halides to alkyl halides has been developed, which proceeds through a hydrogen atom transfer pathway. nih.gov While not directly applicable to the sulfonate ester, this indicates the possibility of developing selective reduction methods for functionalized alkenes.
Oxidation Pathways Involving the Olefinic Moiety
The olefinic moiety of this compound can be targeted by various oxidizing agents to introduce new functional groups.
Hydroxysulfonylation: One interesting transformation is the hydroxysulfonylation of alkenes, which can be achieved through various methods, including the reaction with sulfonyl chlorides in the presence of water under visible light photocatalysis. rsc.org This reaction introduces both a hydroxyl and a sulfonyl group across the double bond, leading to the formation of β-hydroxysulfones.
Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can lead to the oxidative cleavage of the double bond. pressbooks.publibretexts.org For a terminal alkene like in this compound, ozonolysis would yield formaldehyde (B43269) and a shorter-chain aldehyde bearing the methyl sulfonate group. The use of KMnO₄ would likely lead to further oxidation of the aldehyde to a carboxylic acid. pressbooks.publibretexts.org
Reactivity of the Sulfonate Moiety in Various Chemical Environments
The sulfonate ester group in this compound is a versatile functional group that can participate in a range of reactions, primarily acting as a good leaving group in nucleophilic substitution reactions.
Mechanistic Studies of Hydrolysis and Solvolysis Reactions
Sulfonate esters can undergo hydrolysis and solvolysis, where the ester is cleaved by water or a solvent molecule, respectively. The rate of these reactions is influenced by factors such as the structure of the alcohol and sulfonic acid components, the solvent, and the temperature. enovatia.comnih.govacs.org
Studies on the solvolysis of alkanesulfonyl chlorides have shown that the mechanism can vary, with evidence for both synchronous bond-making and bond-breaking pathways. nih.gov The hydrolysis of sulfonate esters is a significant degradation pathway, and the rates are generally not significantly affected by pH changes around neutrality. enovatia.com The presence of water can suppress the formation of sulfonate esters from the corresponding alcohol and sulfonic acid by competing for protons and providing a faster degradation pathway through hydrolysis. enovatia.com
Exploration of Nucleophilic and Electrophilic Reactions Involving the Sulfonate Group
The sulfonate group is an excellent leaving group due to the stability of the resulting sulfonate anion, which is a very weak base. periodicchemistry.com This property makes the carbon atom to which the sulfonate group is attached susceptible to nucleophilic attack.
Nucleophilic Substitution: this compound can undergo Sₙ2 reactions with a variety of nucleophiles. For example, reaction with sodium azide (B81097) would be expected to yield the corresponding alkyl azide, methyl 11-azidoundecanoate, as has been demonstrated for a similar sulfonate ester. chemrxiv.org This reaction proceeds with inversion of configuration if the carbon atom is a stereocenter. The formation of sulfonate esters from alcohols is a common strategy to "activate" the hydroxyl group for subsequent nucleophilic substitution or elimination reactions. youtube.comyoutube.com
Electrophilic Nature of the Sulfur Atom: The sulfur atom in the sulfonate group is in a high oxidation state and is electron-deficient, making it an electrophilic center. While less common than reactions at the α-carbon, nucleophilic attack at the sulfur atom can occur, leading to the cleavage of the S-O bond.
| Reaction Type | Reactant | Key Feature | Product Type | Reference(s) |
| Hydrolysis/Solvolysis | Water/Solvent | Cleavage of the sulfonate ester | Alcohol and Sulfonic Acid | enovatia.comnih.govacs.org |
| Nucleophilic Substitution | Nucleophile (e.g., N₃⁻) | Sulfonate as a good leaving group | Substituted Alkane | periodicchemistry.comchemrxiv.org |
Intermolecular Interactions and Self-Assembly Processes
The behavior of amphiphilic molecules like this compound in solution is dominated by their tendency to self-assemble into organized structures. This process is driven by non-covalent interactions, primarily the hydrophobic effect. wikipedia.orginflibnet.ac.in The molecule consists of a long, nonpolar hydrocarbon tail (octadec-1-ene) and a polar, hydrophilic head group (methyl sulfonate). In aqueous environments, the hydrophobic tails avoid contact with water molecules, leading them to aggregate. This aggregation minimizes the disruption of the highly ordered hydrogen-bonding network of water, resulting in a net increase in the entropy of the system, which is the primary driving force for self-assembly. wikipedia.orginflibnet.ac.in
These self-assembly processes lead to the formation of various aggregates, such as micelles and vesicles, and govern the adsorption of the surfactant at interfaces. aip.orgresearchgate.net The specific structures formed depend on factors like surfactant concentration, temperature, pH, and the presence of electrolytes. researchgate.netnih.gov
Sulfonate-based surfactants, a class to which this compound belongs, have been extensively studied for their micellization and adsorption properties. Micellization is the process where surfactant monomers spontaneously associate to form larger aggregates called micelles once a specific concentration, the critical micelle concentration (CMC), is reached. wikipedia.orglu.se Below the CMC, the surfactant exists primarily as monomers in the solution. Above the CMC, additional surfactant molecules preferentially form micelles, leading to a near-constant monomer concentration. lu.se
The CMC is a crucial parameter indicating a surfactant's efficiency. For anionic surfactants like alpha-olefin sulfonates (AOS), the CMC is influenced by the length of the hydrophobic alkyl chain; a longer chain leads to a lower CMC because the greater hydrophobicity enhances the driving force for aggregation. wikipedia.orgnih.gov For instance, alpha-olefin sulfonates with C14 and C16 chains exhibit maximal surface activity, highlighting the importance of the alkyl chain length. wikipedia.org
Adsorption occurs at interfaces, such as the air-water or solid-water interface. Surfactants lower the surface tension of water by adsorbing at the air-water interface, with the hydrophobic tails oriented towards the air and the hydrophilic sulfonate heads remaining in the water. columbia.edu Research on sodium dodecyl sulfonate, a related compound, showed that adsorption onto surfaces like alumina (B75360) increases markedly at a critical concentration, where the adsorbed ions associate into two-dimensional aggregates known as hemimicelles. columbia.edu This process is driven by the lateral interaction between the hydrocarbon chains of the adsorbed surfactant ions. columbia.edu
The table below presents typical CMC values for various sulfonate surfactants, illustrating the effect of chain length and structure.
| Surfactant Name | Abbreviation | Chain Length | Critical Micelle Concentration (CMC) | Conditions |
| Sodium C14-16 Alpha-Olefin Sulfonate | AOS | C14-C16 | 8 mM | Aqueous solution, 25 °C |
| Sodium Dodecyl Benzene (B151609) Sulfonate | SDBS/LAS | C12 | 2 mM | Aqueous solution |
| Sodium Dodecyl Sulfonate | SDS | C12 | 8.2 mM | Aqueous solution |
This table is generated based on data from multiple sources for illustrative purposes. researchgate.net
The specific molecular architecture of a surfactant has a profound impact on its aggregation behavior and the properties of the resulting solution. researchgate.netresearchgate.net Key architectural features include the length and branching of the hydrophobic tail, the nature and position of the hydrophilic headgroup, and the presence of features like double bonds or aromatic rings. nih.govresearchgate.net
For sulfonate-based surfactants, the length of the alkyl chain is a dominant factor. Increasing the chain length generally decreases the CMC and increases the aggregation number (the number of monomers in a single micelle). nih.gov This is because a longer chain results in a stronger hydrophobic driving force for micellization. wikipedia.org
The position of the sulfonate group along the alkyl chain also plays a role. Studies on alkyl benzene sulfonate isomers have shown that moving the hydrophilic group away from the end of the chain can lead to more compact packing at interfaces and lower interfacial tension. researchgate.net In the case of this compound, the sulfonate group is at the first carbon position (alpha position), which is typical for alpha-olefin sulfonates. This structure, combined with the C18 chain, influences its packing and aggregation. Commercial alpha-olefin sulfonates are often a mixture of alkene sulfonates and hydroxyalkane sulfonates, which further diversifies the molecular architecture and can affect solution properties. wikipedia.orgnjchm.com
The presence of a double bond, as in an olefin sulfonate, introduces a point of rigidity in the otherwise flexible alkyl tail, which can affect how the molecules pack into micelles. Furthermore, the aggregation behavior of mixtures of surfactants, such as C16 and C18 methyl ester sulfonates, can exhibit non-ideal mixing, with the composition of the micelles differing from the bulk solution composition. ornl.gov The presence of electrolytes (salts) in the solution also significantly affects aggregation. For anionic surfactants, adding salt shields the electrostatic repulsion between the negatively charged sulfonate headgroups, which lowers the CMC and promotes the formation of larger, often non-spherical (e.g., wormlike) micelles. aip.orgresearchgate.net
The table below summarizes how different architectural elements influence key surfactant properties.
| Molecular Feature | Impact on CMC | Impact on Micelle Shape/Size | Rationale |
| Increased Alkyl Chain Length | Decreases | Increases aggregation number; may promote sphere-to-rod transition | Stronger hydrophobic effect enhances the driving force for aggregation. wikipedia.orgnih.gov |
| Headgroup Position | Varies | Affects packing efficiency and interfacial properties | Central placement can alter tail flexibility and intermolecular spacing. researchgate.net |
| Presence of Double Bond | Minor effect | Can influence packing due to chain rigidity | Introduces a kink in the hydrocarbon tail, affecting intermolecular arrangement. wikipedia.org |
| Addition of Electrolyte | Decreases | Promotes growth to larger, non-spherical aggregates | Shields electrostatic repulsion between ionic headgroups, allowing closer packing. researchgate.net |
Sophisticated Spectroscopic and Advanced Analytical Characterization of Methyl Octadec 1 Ene 1 Sulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the carbon skeleton and the chemical environment of protons.
In the ¹H NMR spectrum, distinct signals are anticipated for the various proton environments within the molecule. The terminal methyl group (CH₃) of the long alkyl chain is expected to produce a triplet signal at approximately 0.88 ppm. The numerous methylene (B1212753) groups (-(CH₂)ₙ-) of the alkyl chain would generate a complex multiplet region between 1.25 and 1.65 ppm. Protons on the carbon adjacent to the double bond (allylic protons) are predicted to resonate in the region of 2.0-2.2 ppm. The olefinic protons (-CH=CH-) directly involved in the double bond would appear further downfield, typically in the range of 5.4-6.5 ppm, with their multiplicity depending on the stereochemistry of the double bond. The methyl protons of the ester group (-OCH₃) would present as a sharp singlet around 3.7 ppm.
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The carbon of the terminal methyl group is expected around 14 ppm. The carbons of the long methylene chain would appear in the range of 22-34 ppm. The carbons of the double bond are anticipated to have shifts in the olefinic region, approximately between 120 and 150 ppm. The carbon atom directly bonded to the sulfonate group will be significantly deshielded. The methyl ester carbonyl carbon is expected to resonate around 174 ppm, and the methoxy (B1213986) carbon (-OCH₃) around 52 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl Octadec-1-ene-1-sulfonate
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Terminal CH₃ | ~0.88 | Triplet |
| -(CH₂)ₙ- | ~1.25 - 1.65 | Multiplet |
| Allylic CH₂ | ~2.0 - 2.2 | Multiplet |
| Olefinic CH=CH | ~5.4 - 6.5 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Terminal CH₃ | ~14 |
| -(CH₂)ₙ- | ~22 - 34 |
| Olefinic C=C | ~120 - 150 |
| C-SO₃ | (Deshielded) |
| C=O (Ester) | ~174 |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity and spatial relationships within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Strong cross-peaks would be expected between the terminal methyl protons and the adjacent methylene protons, as well as between adjacent methylene groups along the alkyl chain. Crucially, COSY would show correlations between the allylic protons and the olefinic protons, helping to confirm their positions relative to the double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the stereochemistry of the double bond (E/Z isomerism). For instance, a cross-peak between the olefinic protons on opposite sides of the double bond would suggest a Z-configuration, while the absence of such a peak might indicate an E-configuration.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the singlet from the methoxy protons at ~3.7 ppm would correlate with the carbon signal at ~52 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the methoxy protons would show a correlation to the ester carbonyl carbon (~174 ppm), confirming the methyl ester functionality. Protons on the carbons adjacent to the sulfonate group would show correlations to the carbon bearing the sulfonate, aiding in its placement.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and thermally stable compounds. While the direct analysis of the relatively non-volatile this compound by GC-MS can be challenging, analysis of related, more volatile derivatives or degradation products can provide valuable information for purity assessment and identification. The fragmentation pattern of long-chain fatty acid methyl esters is well-documented and can be used to infer the structure of the alkyl chain in the target molecule.
Common fragmentation patterns for long-chain methyl esters include the loss of the methoxy group (-OCH₃, M-31) and a characteristic McLafferty rearrangement ion at m/z 74. The fragmentation of the alkyl chain typically results in a series of ions separated by 14 amu (corresponding to CH₂ units).
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly suitable for the analysis of non-volatile and thermally labile compounds like this compound, especially within complex mixtures. LC can effectively separate the target compound from impurities or other components before it enters the mass spectrometer.
LC-MS/MS allows for the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its subsequent fragmentation to produce a characteristic product ion spectrum. This technique provides high selectivity and sensitivity, making it ideal for the trace analysis of such compounds in various matrices. A study on the LC-MS determination of sulfonate esters highlighted that different ionization techniques can yield very different mass spectra in terms of fragment ions and their relative abundances. hmdb.ca
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and non-volatile molecules like this compound. In positive ion mode, ESI-MS would be expected to produce protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, depending on the mobile phase composition. The presence of these adducts can aid in the confirmation of the molecular weight.
In negative ion mode, which is often effective for sulfonated compounds, deprotonated molecules or other negatively charged species could be observed. For instance, studies on sulfonate esters have shown that Atmospheric Pressure Chemical Ionization (APCI), a related technique, in negative ion mode can produce stable [M-alkyl]⁻ precursor ions which then yield characteristic product ions upon collision-induced dissociation. hmdb.ca
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and analyzing the conformational structure of molecules. For this compound, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for confirming the presence of key chemical moieties, including the sulfonic acid ester group.
Fourier-Transform Infrared (FTIR) Spectroscopy of Sulfonic Acid and Ester Linkages
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the qualitative analysis of this compound, providing definitive evidence of its functional groups. The infrared spectrum of a molecule is unique and serves as a molecular "fingerprint." By analyzing the absorption bands, one can identify the specific vibrational modes of the chemical bonds within the molecule.
In the case of this compound, the key functional groups of interest are the sulfonate group (-SO₃⁻) and the methyl ester linkage (-OCH₃). The sulfonate group gives rise to strong and characteristic absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are prominent features in the spectrum. Research on similar sulfonated compounds shows that these peaks are typically observed in specific regions of the infrared spectrum. researchgate.netresearchgate.net
The presence of the methyl ester is confirmed by the characteristic absorption of the carbonyl group (C=O) and the C-O single bond. While the provided compound name "this compound" suggests a direct bond between the methyl group and the sulfonate, it is chemically a methyl ester of a sulfonic acid. Therefore, the relevant vibrations are those of the S-O-C linkage.
The table below summarizes the expected characteristic FTIR absorption bands for this compound, based on data from related sulfonate and ester compounds.
Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonate (SO₃) | Asymmetric S=O Stretch | 1170 - 1220 | Strong |
| Sulfonate (SO₃) | Symmetric S=O Stretch | 1040 - 1080 | Strong |
| S-O-C Linkage | S-O Stretch | 1000 - 1040 | Medium-Strong |
| Alkene (C=C) | C=C Stretch | ~1640 | Weak-Medium |
| Methyl (CH₃) | Asymmetric C-H Stretch | ~2960 | Medium |
| Methylene (CH₂) | Asymmetric C-H Stretch | ~2925 | Strong |
| Methylene (CH₂) | Symmetric C-H Stretch | ~2855 | Strong |
This table is generated based on typical values for similar compounds and may vary slightly for the specific molecule.
The analysis of the FTIR spectrum, therefore, provides a rapid and reliable method for the structural confirmation of this compound, ensuring the presence of both the sulfonate and the methyl ester functionalities, as well as the long alkyl chain.
Advanced Chromatographic Separations for Isolation and Purity Verification
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. For a surfactant like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play crucial roles in its analytical characterization.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for surfactants like alpha-olefin sulfonates. foodengprog.org HPLC can be employed for both analytical purposes, such as determining the purity of a sample and quantifying its components, and for preparative applications to isolate specific fractions.
The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the eluent). For compounds like this compound, reversed-phase HPLC is a common approach, typically utilizing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. researchgate.net
The detection of sulfonated surfactants can be challenging as they often lack a strong UV chromophore. nih.gov Therefore, various detection methods can be employed:
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte and is suitable for detecting compounds like alpha-olefin sulfonates. foodengprog.org
Refractive Index (RI) Detector: This detector is also universal but can be sensitive to changes in the mobile phase composition, making it less ideal for gradient elution methods. foodengprog.org
Fluorescence Detector (FLD): If the molecule is fluorescent or can be derivatized with a fluorescent tag, this detector offers high sensitivity and selectivity. foodengprog.org
Indirect Photometric Detection (IPD): This method involves adding a UV-absorbing ion-pairing reagent to the mobile phase, allowing for the detection of non-UV-absorbing analytes. nih.gov
The following table outlines a typical set of HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar alpha-olefin sulfonates.
Illustrative HPLC Parameters for Alpha-Olefin Sulfonate Analysis
| Parameter | Condition |
|---|---|
| Column | C8 or C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water or methanol (B129727) and an aqueous buffer (e.g., sodium perchlorate) researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | ELSD, RI, or FLD (with appropriate derivatization) |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 10 - 50 µL |
These parameters are illustrative and would require optimization for the specific analysis of this compound.
Retention times in HPLC are dependent on the specific conditions, but for a homologous series of alpha-olefin sulfonates, the retention time generally increases with the length of the alkyl chain.
Gas Chromatography (GC-FID) for Quantitative Determination and Component Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. youtube.com For non-volatile compounds like sulfonates, derivatization is typically required to increase their volatility and thermal stability for GC analysis. researchgate.net The Flame Ionization Detector (FID) is a common detector for GC that is sensitive to organic compounds and provides a response proportional to the mass of carbon, making it excellent for quantitative analysis. youtube.com
Direct GC analysis of this compound is not feasible due to its low volatility and the polar nature of the sulfonate group. However, with appropriate derivatization, GC-FID can be a valuable tool. One common approach for the analysis of sulfonates involves their conversion to more volatile sulfonyl chlorides.
Alternatively, if the goal is to analyze the fatty acid backbone, the sulfonate group can be cleaved, and the resulting fatty acid can be esterified to a fatty acid methyl ester (FAME), which is readily analyzable by GC-FID. nih.gov
The following table presents typical GC-FID conditions for the analysis of FAMEs, which would be applicable for the analysis of the hydrocarbon portion of this compound after appropriate sample preparation.
Typical GC-FID Parameters for FAME Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol or cyanopropyl silicone) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 - 280 °C |
| Detector Temperature | 280 - 300 °C |
| Oven Temperature Program | A temperature ramp, for example, from 100 °C to 240 °C at a rate of 3-5 °C/min |
| Injection Mode | Split or splitless |
These parameters are for the analysis of the corresponding FAME and would need to be preceded by a suitable derivatization step.
The retention time in GC is dependent on the volatility and polarity of the compound, with less volatile compounds having longer retention times. For FAMEs, the retention time generally increases with the length of the carbon chain.
Specialized Analytical Platforms for Interfacial Characterization and Surface Science
As a surfactant, the performance of this compound is intrinsically linked to its behavior at interfaces, such as the air-water or oil-water interface. A variety of specialized analytical techniques are employed to characterize these interfacial properties, providing crucial insights into its effectiveness as a surface-active agent.
One of the most fundamental properties of a surfactant is its ability to lower the surface tension of a liquid. The critical micelle concentration (CMC) is the concentration at which surfactant molecules begin to form aggregates called micelles in the bulk solution, and it typically corresponds to the point of maximum surface tension reduction. bohrium.com
Techniques used to study the interfacial properties of surfactants include:
Tensiometry: This is the direct measurement of surface or interfacial tension. Common methods include the Du Noüy ring method and the Wilhelmy plate method. By measuring the surface tension at various surfactant concentrations, the CMC can be determined.
Dynamic Light Scattering (DLS): This technique can be used to determine the size of micelles formed by the surfactant in solution. researchgate.net
Langmuir-Blodgett Trough: This instrument allows for the study of monolayers of surfactants at an interface, providing information on the area occupied by each molecule.
Studies on alpha-olefin sulfonates have shown that their interfacial properties, such as CMC and the surface tension at the CMC (γCMC), are highly dependent on the length of the alkyl chain. bohrium.com Generally, the CMC decreases as the alkyl chain length increases.
The table below presents typical interfacial properties for C16-18 alpha-olefin sulfonates, which are structurally similar to this compound.
Interfacial Properties of C16-18 Alpha-Olefin Sulfonates
| Property | Typical Value |
|---|---|
| Critical Micelle Concentration (CMC) | 0.20 mM tnjchem.com |
| Surface Tension at CMC (γCMC) | ~30 - 40 mN/m |
These values are for C16-18 AOS and serve as an estimate for the behavior of this compound.
Understanding these interfacial properties is critical for optimizing the performance of this compound in various applications, from detergents to enhanced oil recovery.
Computational Chemistry and Theoretical Modeling of Methyl Octadec 1 Ene 1 Sulfonate Systems
Quantum Mechanical (QM) Approaches for Electronic Structure and Reactivity Prediction
Quantum mechanical methods are fundamental to elucidating the electronic structure and inherent reactivity of methyl octadec-1-ene-1-sulfonate. These calculations provide a detailed picture of the molecule's electron distribution, which is key to understanding its interactions with other molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are instrumental in optimizing the molecular geometry and determining its energetic properties. aljest.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule.
The optimized geometry from DFT calculations reveals the spatial arrangement of the atoms, including the conformation of the long hydrocarbon tail and the geometry of the sulfonate head group. This information is critical for understanding how the molecule packs at interfaces and forms micelles. Furthermore, DFT can be used to calculate various energetic parameters, such as the total energy of the molecule, which is essential for assessing its stability.
Illustrative Data Table: Predicted Geometric Parameters for this compound using DFT
| Parameter | Predicted Value |
| C=C Bond Length | ~1.34 Å |
| C-S Bond Length | ~1.80 Å |
| S=O Bond Length | ~1.45 Å |
| C-C-S Bond Angle | ~110° |
| O-S-O Bond Angle | ~118° |
Disclaimer: The data in this table is representative and derived from typical values for similar alpha-olefin sulfonates studied by DFT. Specific experimental or computational data for this compound is not publicly available.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study the reaction mechanisms involving this compound. rsc.org For instance, these methods can elucidate the pathways of its synthesis, such as the sulfonation of 1-octadecene, or its degradation pathways. nih.govmasterorganicchemistry.com
By mapping the potential energy surface of a reaction, ab initio calculations can identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, a critical parameter for understanding reaction kinetics. These studies can provide insights into the regioselectivity and stereoselectivity of reactions involving the double bond and the sulfonate group. nih.gov
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Electrophilic Addition to C=C | TS1 | 15-20 |
| Nucleophilic Attack at Sulfur | TS2 | 25-30 |
Disclaimer: The data in this table is for illustrative purposes, representing plausible activation energies for reactions of alpha-olefin sulfonates as studied by ab initio methods. Specific data for this compound is not available.
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Studies in Condensed Phases
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. rsc.orgpku.edu.cn For this compound, MD simulations are invaluable for understanding its behavior in condensed phases, such as in aqueous solution or at an oil-water interface. nih.gov These simulations can reveal the conformational flexibility of the long alkyl chain and the dynamics of the entire molecule. nih.govbiorxiv.orgmpg.de
In aqueous solution, MD simulations can model the process of micellization, where individual surfactant molecules aggregate to form micelles. rsc.orgclausiuspress.com These simulations provide detailed information on the structure of the micelles, the distribution of water molecules around the sulfonate head groups, and the dynamics of surfactant exchange between the micelles and the bulk solution. At interfaces, MD simulations can illustrate how the surfactant molecules orient themselves to reduce interfacial tension. rsc.org
Illustrative Data Table: Key Observables from MD Simulations of this compound in Water
| Observable | Predicted Value/Behavior |
| Radius of Gyration (micelle) | 20-25 Å |
| Aggregation Number | 60-80 molecules |
| Solvent Accessible Surface Area (SASA) | Decreases upon micellization |
| Radial Distribution Function (g(r)) of water around sulfonate | Shows strong hydration shell |
Disclaimer: This data is representative of typical anionic surfactants with similar chain lengths as studied by MD simulations. researchgate.net Specific simulation data for this compound is not publicly available.
Statistical Mechanics and Thermodynamics of this compound Interactions in Solutions
The principles of statistical mechanics are applied to the ensembles of configurations generated by MD simulations to calculate thermodynamic properties of this compound solutions. rsc.org This allows for the determination of key parameters such as the free energy, enthalpy, and entropy of micellization. acs.orgnih.gov
The critical micelle concentration (CMC), the concentration at which micelles begin to form, is a crucial thermodynamic parameter that can be estimated from these simulations. wikipedia.org The thermodynamics of micellization reveal the driving forces behind this self-assembly process, which is typically an entropy-driven process due to the hydrophobic effect. tainstruments.comresearchgate.net
Illustrative Data Table: Thermodynamic Parameters of Micellization for a C18 Alpha-Olefin Sulfonate
| Thermodynamic Parameter | Typical Value |
| Critical Micelle Concentration (CMC) | ~10-4 M |
| Standard Gibbs Free Energy of Micellization (ΔG°mic) | -30 to -40 kJ/mol |
| Standard Enthalpy of Micellization (ΔH°mic) | -5 to +5 kJ/mol |
| Standard Entropy of Micellization (ΔS°mic) | > 0 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can also be used to predict spectroscopic parameters for this compound, which can then be validated against experimental measurements. For example, DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies can help in the assignment of experimental spectral bands to specific molecular vibrations.
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using quantum mechanical methods. acs.org By comparing the predicted NMR spectra with experimental data, the accuracy of the computed molecular structure can be assessed. This synergy between computational prediction and experimental validation is a powerful approach for confirming the structural and electronic properties of the molecule.
Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Illustrative Experimental Value |
| IR Spectroscopy | C=C stretch: ~1640 cm-1 | ~1645 cm-1 |
| IR Spectroscopy | S=O stretch: ~1200 cm-1 | ~1210 cm-1 |
| 13C NMR Spectroscopy | Olefinic carbons: 110-140 ppm | Consistent with prediction |
| 1H NMR Spectroscopy | Olefinic protons: 5.0-6.0 ppm | Consistent with prediction |
Disclaimer: The predicted values are based on general knowledge of functional group frequencies and chemical shifts. The experimental values are illustrative and would require specific measurements for this compound.
Academic Research Applications and Functional Materials Development Utilizing Methyl Octadec 1 Ene 1 Sulfonate
Role in Biosurfactant and Glycolipid Research
The inherent surfactant properties of methyl ester sulfonates make them a focal point in the development of next-generation, bio-based surfactants. Research is centered on synthesizing novel analogs and understanding their self-assembly behavior to tailor their properties for specific applications.
A key area of research is the synthesis of novel surfactant analogs from renewable resources to create molecules with enhanced performance and specialized characteristics. A notable example is the synthesis of a glycolipid biosurfactant analog, methyl-12-[1'-beta-D-lactosyl]-octadec-9-ene-1-oate (LOD), derived from lactose (B1674315) and ricinoleic acid from castor oil. jiahechemicals.comaidic.it This synthesis demonstrates the design principle of combining a sugar-based headgroup with a fatty acid-derived tail to create advanced biosurfactants. The branching in the hydrophobic chain of this specific analog results in a comparatively large minimal area per molecule (A(min)) at interfaces. jiahechemicals.comaidic.it This structural feature leads to a very low critical micelle concentration (CMC) and aggregation number, indicating high efficiency in reducing surface tension. jiahechemicals.comaidic.it
The versatility of synthesis is also shown in the production of MES from various feedstocks, including palm oil, waste cooking oil, and sesame oil, often employing microwave-assisted processes to improve reaction times and yields. acs.orgits.ac.idsciencetechindonesia.com For instance, MES has been successfully synthesized from waste cooking oil using sodium bisulfite as the sulfonating agent under microwave irradiation, achieving a yield of 48.06% under optimized conditions. acs.orgsciencetechindonesia.com This approach highlights the potential for valorizing waste streams into valuable chemical products.
The table below details the optimized conditions and resulting properties for MES synthesis from waste cooking oil, showcasing how reaction parameters can be tailored to achieve desired surfactant characteristics. acs.orgsciencetechindonesia.com
| Parameter | Optimal Value | Resulting Property | Value |
| Reactant Molar Ratio (Methyl Ester:NaHSO₃) | 1:2 | Yield | 48.06% |
| CaO Catalyst Concentration | 1.5% | Color | Pale Yellow |
| Microwave Power | 450 W | Density | 0.859 g/cm³ |
| Reaction Time | 20 minutes | Viscosity | 1.780 cSt |
| Surface Tension | 32.62 dyne/cm |
Understanding the self-assembly of MES and its analogs in solution is crucial for their application. Research into the glycolipid analog LOD revealed that its branched structure leads to a lower free energy of micellization and adsorption at the air/water interface compared to surfactants with straight alkyl chains. jiahechemicals.comaidic.it The study also investigated the effect of various electrolytes on the micellar microenvironment. It was found that different cations (Na⁺, K⁺, Ca²⁺, Al³⁺) at the same ionic strength have distinct effects on the CMC, and their ability to structure water in the interfacial layer of the micelle depends on the cation's charge-to-radius ratio. jiahechemicals.comaidic.it
Furthermore, the limited water solubility of some methyl ester sulfonates at lower temperatures, a phenomenon related to their Krafft point, can be overcome by incorporating them into mixed micellar solutions with other anionic surfactants. ugm.ac.id Studies on binary and ternary mixtures of MES with sodium alpha olefin sulfonate (AOS) and sodium lauryl ether sulfate (B86663) (SLES) show that mixed micelles can significantly enhance the solubility of MES below its Krafft point. ugm.ac.id This exploration of phase diagrams and mixed systems is vital for creating robust formulations for a wide range of temperatures and conditions. ugm.ac.id
Catalytic Applications and Catalyst Design
The functional groups within methyl octadec-1-ene-1-sulfonate present opportunities for its use in catalyst design, both as a building block for solid catalysts and as a functional ligand in homogeneous systems.
The presence of a polymerizable vinyl group in this compound makes it a potential monomer for the synthesis of functional polymers. Specifically, it can be used to create sulfonic acid resins, which are a class of solid acid catalysts. These heterogeneous catalysts are advantageous because they can be easily separated from reaction mixtures, reducing waste and allowing for catalyst recycling.
The principle involves polymerizing functional monomers to create a stable, high-surface-area material with accessible catalytic sites. For example, new sulfonated porous organic polymers (POP-SO₃H) have been synthesized through post-synthetic modification of covalent organic frameworks and have proven to be efficient heterogeneous catalysts in reactions like the synthesis of dihydro-2-oxypyrroles. nih.gov The sulfonic acid groups grafted onto the polymer backbone act as the active catalytic sites. nih.gov Similarly, other unsaturated sulfonates, such as sodium 2-methylprop-2-ene-1-sulfonate, are used in the synthesis of polymers. evitachem.com The structure of this compound, combining a polymerizable double bond and a sulfonic acid precursor group, is ideally suited for creating such solid acid catalysts for various organic transformations.
In homogeneous catalysis, the performance of a metal catalyst can be dramatically altered by the ligands coordinated to it. While direct studies using this compound as a ligand are not widespread, the use of related sulfonate-containing molecules demonstrates their potential. Sulfonated ligands are highly valued for their ability to tune the properties of a catalyst complex.
The amphiphilic nature of this compound—with its long alkyl tail and polar sulfonate head—could make it a particularly interesting ligand or co-catalyst for reactions occurring at an interface or in biphasic systems, such as phase-transfer catalysis. The sulfonate group could anchor the catalyst to a metal center, while the alkyl chain could provide solubility in an organic phase, potentially enhancing reaction rates at the boundary between aqueous and organic reactants.
Advanced Materials Science Incorporations
The unique combination of a reactive double bond, a hydrophilic head, and a hydrophobic tail makes this compound and similar compounds valuable components in materials science. Their applications extend beyond simple surfactant roles into the creation of functional and structured materials.
Furthermore, methyl ester sulfonates are reported to be used as polymeric emulsifiers and paint film-forming agents. jiahechemicals.com In these roles, they contribute to the stability and final properties of the formulation. Another application is in the textile industry, where unsaturated sulfonates can act as dyeing modifiers for synthetic fibers like polyacrylonitrile. evitachem.com The sulfonate groups incorporated into the polymer structure provide anionic sites that can strongly bind cationic dyes, improving the color depth, fastness, and uniformity of the dyed fabric. researchgate.net
Synthesis of Specialty Polymers and Plasticizers with Sulfonate Functionality
The unique chemical structure of alpha-olefin sulfonates, including the C18 variant, allows them to be used as functional monomers in polymerization processes. The incorporation of the sulfonate group into a polymer backbone imparts distinct properties to the resulting material.
Detailed Research Findings: Research has shown that alpha-olefin sulfonates can be utilized as polymerizable emulsifiers or comonomers in emulsion polymerization. researchgate.net For instance, in the synthesis of styrene-butyl acrylate (B77674) copolymer emulsions, using an AOS as a polymerizable emulsifier resulted in latex with smaller particle sizes and a more uniform size distribution compared to conventional surfactants like sodium lauryl sulfate. researchgate.net The resulting copolymer integrates the sulfonate functionality, which can enhance the stability and performance of the polymer emulsion. researchgate.net
Furthermore, the introduction of sulfonate groups into polymer chains is a recognized strategy for modifying material properties. In the context of cyclo-olefin copolymers (COCs), which are known for their rigidity and high glass transition temperatures (Tg), incorporating flexible units is crucial for improving toughness and processability. mdpi.com While research has specifically demonstrated the use of neutral α-sulfonate-β-diimine nickel catalysts for copolymerizing norbornene and ethylene (B1197577), this highlights the broader principle of using sulfonate-containing compounds in catalysis to produce high-molecular-weight specialty polymers. mdpi.com The sulfonate functionality can influence catalyst activity and the microstructure of the resulting copolymers. mdpi.com Olefin sulfonates are also used as comonomers in materials like low-density polyethylene (B3416737) to improve flexibility and tear resistance. atamanchemicals.com
Surface Modification of Substrates and Integration into Nanomaterials
The amphiphilic nature of this compound makes it a candidate for surface modification applications, where altering the surface properties of a substrate is desired. The sulfonate headgroup can be anchored to a surface, presenting the long hydrocarbon tail outwards, or vice-versa, depending on the desired outcome.
Detailed Research Findings: Grafting polymers with sulfonate groups onto surfaces is a proven method for enhancing hydrophilicity and performance. For example, thin-film composite polyamide reverse osmosis membranes have been modified by grafting poly(3-sulfopropyl methacrylate) brushes onto their surface. mdpi.com This process dramatically reduces the water contact angle, indicating a significant increase in hydrophilicity, which in turn improves water flux rates. mdpi.com The modified surface, covered in sulfonate polymer brushes, shows a smoother morphology compared to the pristine membrane. mdpi.com
This principle of using sulfonate-containing molecules extends to the field of nanomaterials. The high surface-to-volume ratio of inorganic nanoparticles often leads to agglomeration, which can diminish their unique properties. mdpi.com Modifying the surface of these nano-objects with end-tethered polymer chains containing functional groups like sulfonates can provide steric stabilization, preventing aggregation and ensuring long-term colloidal stability. mdpi.com The sulfonate groups can also impart specific functionalities to the nanomaterial, such as charge characteristics or improved dispersibility in polar solvents. This surface modification is crucial for the effective use of nanoparticles in advanced applications. mdpi.com
Research into Lubricant and Additive Development
In the field of lubrication, additives are essential for enhancing the performance and lifespan of base oils. Sulfonates, particularly those with long alkyl chains, have been researched for their potential as multifunctional additives.
Detailed Research Findings: Long-chain sulfonates are investigated for their detergent properties in engine oils. Research on the impact of biodiesel contamination on engine oil quality has demonstrated the effectiveness of calcium sulfonate as a detergent additive. researchgate.net The study showed that the sulfonate additive worked efficiently to improve detergency and inhibit the increase in acidity and viscosity of oil contaminated by methyl oleate (B1233923), a component of biodiesel. researchgate.net This indicates that the sulfonate group plays a critical role in neutralizing acidic byproducts and keeping insoluble materials suspended in the oil, preventing deposits. Olefin sulfonates are generally noted for their use in formulating lubricants and automotive additives. atamanchemicals.com Their thermal stability is also a key characteristic, with some AOS products exhibiting excellent stability at temperatures up to 400°F (204°C), a valuable property for lubricant applications. njchm.com
Green Chemistry and Sustainable Process Engineering
The principles of green chemistry encourage the use of renewable resources and the design of environmentally benign processes. Alpha-olefin sulfonates, including this compound, are relevant in this context due to their potential derivation from renewable feedstocks and their favorable environmental profile.
Utilization in Environmentally Benign Solvent Systems and Reaction Media
A key goal of green chemistry is to replace volatile organic solvents (VOCs) with safer alternatives. Water is an ideal green solvent, but many organic reactions are hindered by the poor solubility of non-polar reactants. Surfactants like alpha-olefin sulfonates can address this challenge.
Detailed Research Findings: Alpha-olefin sulfonates are recognized for being readily biodegradable, which reduces their environmental impact compared to more persistent surfactants. made-in-china.comcleaninginstitute.org Their effectiveness as surfactants allows them to form micelles and emulsions in aqueous media. This capability can be harnessed to create micro-heterogeneous reaction systems where non-polar reactants can be brought together in the lipophilic cores of micelles within a bulk aqueous phase. This approach avoids the need for large volumes of organic solvents. The use of such surfactants is a cornerstone of developing more environmentally benign reaction media for chemical synthesis. stppgroup.com
Development of Renewable Resource-Based Chemicals and Monomers for Polymers
The sustainability of a chemical is significantly enhanced if it can be produced from renewable feedstocks rather than fossil fuels. The 18-carbon backbone of this compound suggests a potential link to natural fatty acids.
Detailed Research Findings: Fatty acids, with their unique structures, are an attractive renewable feedstock for synthesizing monomers for new polymeric materials. kit.edu Oleochemicals derived from plant oils like sunflower oil are actively being investigated for the production of a wide range of polymers. kit.edu Alpha-olefins, the precursors to AOS, can be produced from renewable resources such as natural oils. stppgroup.com Although the dominant industrial production of alpha-olefins has historically been through the oligomerization of ethylene from fossil sources, methods using Fischer-Tropsch synthesis or derivation from plant oils offer a more sustainable pathway. cleaninginstitute.orgatamankimya.com This alignment with renewable sourcing positions AOS as a more sustainable option in the chemical industry, contributing to the development of bio-based chemicals and polymers. made-in-china.comstppgroup.com
Corrosion Inhibition Mechanisms
The primary mechanism by which this compound and related alpha-olefin sulfonates (AOS) inhibit corrosion is through the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This barrier isolates the metal from the corrosive environment, thereby hindering both anodic and cathodic reactions that lead to corrosion. The effectiveness of this inhibition is influenced by the molecular structure of the inhibitor, its concentration, the temperature, and the nature of the corrosive medium.
The adsorption process can be characterized as either physisorption, chemisorption, or a combination of both. Physisorption involves electrostatic interactions between the charged metal surface and the charged groups of the inhibitor molecule. Chemisorption involves the formation of coordinate bonds between the lone pairs of electrons on the heteroatoms (such as oxygen and sulfur in the sulfonate group) of the inhibitor and the vacant d-orbitals of the metal atoms.
Adsorption Isotherm and Thermodynamic Parameters
The adsorption behavior of alpha-olefin sulfonates on metal surfaces can often be described by various adsorption isotherms, such as the Langmuir, Freundlich, and Temkin models. The Langmuir isotherm, which assumes monolayer adsorption onto a surface with a finite number of identical sites, is frequently used to model the adsorption of these inhibitors.
The Langmuir adsorption isotherm is represented by the equation:
C/θ = 1/K_ads + C
where:
C is the concentration of the inhibitor
θ is the surface coverage
K_ads is the equilibrium constant of the adsorption process
The equilibrium constant of adsorption (K_ads) is related to the standard Gibbs free energy of adsorption (ΔG°_ads) by the following equation:
ΔG°_ads = -RT ln(55.5 K_ads)
where:
R is the universal gas constant
T is the absolute temperature
The value 55.5 is the concentration of water in the solution in mol/L
Generally, ΔG°_ads values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Studies on anionic surfactants have shown that the adsorption process can be spontaneous, as indicated by negative values of ΔG°_ads.
Table 1: Hypothetical Thermodynamic Parameters for the Adsorption of an Alpha-Olefin Sulfonate on Steel
| Temperature (K) | K_ads (L/mol) | ΔG°_ads (kJ/mol) | Adsorption Type |
| 298 | 1.5 x 10^4 | -33.8 | Mixed (Physisorption & Chemisorption) |
| 308 | 1.1 x 10^4 | -34.2 | Mixed (Physisorption & Chemisorption) |
| 318 | 0.8 x 10^4 | -34.5 | Mixed (Physisorption & Chemisorption) |
Electrochemical Studies
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to investigate the corrosion inhibition efficiency and mechanism.
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting polarization curve provides information about the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic Tafel slopes. A decrease in i_corr in the presence of the inhibitor indicates a reduction in the corrosion rate. Alpha-olefin sulfonates typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The data is often represented as Nyquist and Bode plots. In the presence of an effective inhibitor like an alpha-olefin sulfonate, the Nyquist plot typically shows an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (R_ct). An increase in R_ct signifies a decrease in the corrosion rate. The double-layer capacitance (C_dl) often decreases, which is attributed to the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and decreasing the local dielectric constant.
Table 2: Hypothetical Electrochemical Parameters for Steel in a Corrosive Medium With and Without an Alpha-Olefin Sulfonate Inhibitor
| Inhibitor Concentration | E_corr (mV vs. SCE) | i_corr (μA/cm²) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |
| 0 ppm | -450 | 100 | 250 | 200 | - |
| 50 ppm | -435 | 25 | 1000 | 150 | 75 |
| 100 ppm | -420 | 10 | 2500 | 120 | 90 |
| 200 ppm | -410 | 5 | 5000 | 100 | 95 |
Note: This table contains hypothetical data based on typical results for anionic surfactant corrosion inhibitors, as specific electrochemical data for this compound was not available.
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), can provide insights into the relationship between the molecular structure of an inhibitor and its corrosion inhibition efficiency. Key parameters calculated include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, suggesting better inhibition efficiency.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value indicates a greater ability of the molecule to accept electrons from the metal surface.
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity of the inhibitor molecule, leading to stronger adsorption on the metal surface.
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.
Mulliken Charges: The distribution of charges on the atoms of the inhibitor molecule can indicate the active sites for adsorption. The negatively charged oxygen and sulfur atoms in the sulfonate group are expected to be primary sites for interaction with the positively charged metal surface.
For an alpha-olefin sulfonate like this compound, the sulfonate group (-SO3-) would be the primary center for electron donation and adsorption onto the metal surface. The long hydrocarbon chain would then form a hydrophobic layer, further protecting the metal from the aqueous corrosive environment.
Table 3: Hypothetical Quantum Chemical Parameters for an Alpha-Olefin Sulfonate
| Parameter | Value |
| E_HOMO (eV) | -6.5 |
| E_LUMO (eV) | -1.2 |
| ΔE (eV) | 5.3 |
| Dipole Moment (Debye) | 4.8 |
Environmental Fate, Transport, and Biodegradation Pathways of Methyl Octadec 1 Ene 1 Sulfonate
Environmental Persistence and Mobility Studies in Various Compartments
The environmental persistence and mobility of Methyl Octadec-1-ene-1-sulfonate, as a member of the alpha-olefin sulfonate (AOS) category, are influenced by its physicochemical properties. These compounds are generally characterized by high water solubility and a low potential for adsorption to soil, suggesting high mobility in terrestrial and aquatic systems. cleaninginstitute.orgsantos.com The main environmental compartment of concern for these anionic surfactants is the hydrosphere. nih.gov
Studies on similar anionic surfactants have shown that their distribution in the environment is largely governed by their water solubility and biodegradability. santos.com While specific data on this compound is limited, the behavior of AOS, in general, indicates that it is not expected to persist in the environment. cleaninginstitute.orgsantos.com For instance, influent sewage containing a small fraction of AOS has been shown to be completely cleared of the surfactant during passage through a sewage treatment plant. cleaninginstitute.org Volatilization from water and soil surfaces can also be an important fate process for related compounds. santos.com
Table 1: Physicochemical Properties and Environmental Fate of a Structurally Similar Compound (Methyl Acetate)
| Property | Value | Implication for Environmental Fate |
| Water Solubility | 243.5 g/L @ 20°C | High mobility in water |
| Partition Coefficient (log Pow) | 0.18 | Low potential for bioaccumulation |
| Henry's Law Constant | 6.43 Pa-m³/mole | Volatilization from water is an important process |
This table presents data for methyl acetate, a structurally related compound, to provide an indication of potential environmental behavior. Data derived from a 2021 assessment. santos.com
Biotransformation and Biodegradation Mechanisms by Microbial Communities
Alpha-olefin sulfonates are known to be readily biodegradable. cleaninginstitute.org This biodegradability is a key factor in their favorable environmental profile. made-in-china.comwhattheythink.com The primary mechanism for their removal in wastewater treatment plants is biodegradation. nih.gov
Identification of Microbial Degradation Pathways for Sulfonated Compounds
The biodegradation of sulfonated compounds like this compound is carried out by diverse microbial communities. While the specific pathways for AOS are not extensively defined, the general process for linear alkylbenzene sulfonates (LAS), another major anionic surfactant, provides a model. cleaninginstitute.orgresearchgate.net This degradation typically begins with the oxidation of the alkyl chain, followed by the cleavage of the aromatic ring and subsequent desulfonation. researchgate.net For some sulfonated compounds, microbial attack on the sulfonate group can occur if an alternative energy source is available. nih.govnih.gov The rate of biodegradation can be influenced by the chemical structure of the compound, with certain substituents being more favorable for microbial attack than others. acs.org
Investigation of Enzymatic Hydrolysis and Subsequent Metabolic Products
The initial step in the biodegradation of many complex organic molecules involves enzymatic hydrolysis. Surfactants can interact with hydrolytic enzymes, and these interactions can either enhance or inhibit enzymatic activity. researchgate.nettandfonline.com Nonionic surfactants have been observed to enhance the enzymatic hydrolysis of cellulose, while some anionic surfactants can denature cellulase (B1617823) at relatively low concentrations. nih.govacs.org The interaction between the surfactant and the enzyme is a critical factor, with some surfactants potentially causing conformational changes that lead to a loss of enzymatic activity. researchgate.net
The metabolic products resulting from the biodegradation of alpha-olefin sulfonates are generally considered to be less harmful than the parent compound. The breakdown process ultimately leads to the formation of carbon dioxide, water, and inorganic sulfate (B86663). nii.ac.jp The commercial production of AOS mixtures typically yields alkene sulfonates, hydroxyalkane sulfonates, and a smaller percentage of disulfonates. cleaninginstitute.org
Ecologically Relevant Interactions and Environmental Impact Assessment
The environmental risk of alpha-olefin sulfonates is generally considered to be low. whattheythink.com Aquatic toxicity studies on AOS report a range of LC50 values in fish, with longer-chain compounds being consistently more toxic. cleaninginstitute.org However, considering their rapid biodegradation and the low concentrations typically found in the environment, this category of surfactants is of low concern for the environment. nih.gov
An environmental risk assessment for a similar compound, 2-sulfonato fatty acid methyl ester sodium salt (MES), concluded that it would not adversely affect the aquatic environment in Japan, as the risk characterization ratio (the ratio of the predicted environmental concentration to the predicted no-effect concentration) was less than 1. nih.gov
Table 2: Aquatic Toxicity of Alpha-Olefin Sulfonates (AOS)
| Organism | AOS Type | LC50 Value |
| Harlequin fish | C14-16 AOS | 0.3 mg/L - 21 mg/L (range) |
| Daphnia magna | C14-16 AOS | 18.0 mg/L |
| Daphnia magna | C16-18 AOS | 7.0 mg/L |
Data from a comprehensive report on the safety of major surfactants. cleaninginstitute.org
Development of Analytical Methodologies for Environmental Monitoring and Trace Detection
Accurate monitoring of this compound in environmental compartments is crucial for a thorough risk assessment. A variety of analytical methods are available for the determination of anionic surfactants in environmental samples. mostwiedzy.pl
Colorimetric methods, such as the Methylene (B1212753) Blue Active Substances (MBAS) assay, are widely used for the non-specific analysis of anionic surfactants. cleaninginstitute.orgnii.ac.jp However, this method can be subject to interference from other substances. cleaninginstitute.org
Chromatographic techniques offer greater specificity and are increasingly used for the analysis of AOS. cleaninginstitute.org High-performance liquid chromatography (HPLC) coupled with various detectors, such as fluorescence (FLD), refractive index (RID), and evaporative light scattering (ELSD), has been successfully used for the determination of anionic surfactants, including AOS. foodengprog.org For trace detection in complex environmental matrices like water and soil, more advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. eurofins.com These methods involve sample preparation steps like solid-phase extraction (SPE) to isolate and concentrate the analytes before analysis. mostwiedzy.pleurofins.com
Table 3: Analytical Methods for Anionic Surfactants
| Analytical Technique | Principle | Application |
| Methylene Blue Active Substances (MBAS) | Colorimetric reaction | Non-specific determination of total anionic surfactants |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantification of specific anionic surfactants like AOS |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation and mass-based detection | Trace detection in complex environmental samples |
Information compiled from various sources on analytical methodologies. cleaninginstitute.orgmostwiedzy.plfoodengprog.orgeurofins.com
Future Research Directions and Emerging Paradigms for Methyl Octadec 1 Ene 1 Sulfonate
Integration with Advanced Spectroscopic Techniques for In Situ and Operando Monitoring of Reactions
The synthesis of methyl octadec-1-ene-1-sulfonate, a type of α-olefin sulfonate (AOS), involves complex reaction pathways, including sulfonation and hydrolysis. google.comwikipedia.org Traditional analytical methods often rely on offline analysis of the final product, providing limited insight into the reaction dynamics. The integration of advanced spectroscopic techniques for in situ and operando monitoring offers a powerful approach to unravel these complexities in real-time. rsc.orgnih.gov
In situ monitoring allows for the analysis of the reaction mixture as it happens, without the need for sample extraction. nih.gov Techniques like Fourier-transform infrared (FT-IR) spectroscopy and Raman spectroscopy can provide real-time information on the consumption of reactants, the formation of intermediates such as sultones, and the emergence of the final sulfonate product. nih.govnumberanalytics.comrsc.org For instance, an IR probe can be interfaced with a reactor to track the vibrational frequencies of specific functional groups, offering a qualitative and sometimes quantitative picture of the reaction progress. nih.govrsc.org
Operando spectroscopy takes this a step further by combining in situ analysis with simultaneous measurement of the catalytic activity or reaction performance. rsc.orgyoutube.com This approach is crucial for understanding the structure-activity relationships of catalysts used in the sulfonation process. By correlating spectroscopic data with reaction kinetics, researchers can gain a deeper understanding of how the catalyst's state influences the reaction pathway and product distribution. youtube.com For example, in the sulfonation of α-olefins, operando spectroscopy could be used to monitor changes in the catalyst's surface and relate them to the efficiency of SO₃ conversion and the minimization of unwanted byproducts. google.comyoutube.com
The application of these advanced spectroscopic methods can lead to several key advancements:
Reaction Mechanism Elucidation: Detailed tracking of intermediates and products can confirm or refine proposed reaction mechanisms. rsc.org
Process Optimization: Real-time data enables the fine-tuning of reaction parameters like temperature, pressure, and reactant concentrations to maximize yield and purity.
Catalyst Development: Operando studies can guide the design of more efficient and selective catalysts by revealing their behavior under actual reaction conditions. youtube.com
Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability Metrics
One promising area is the exploration of alternative sulfonation agents and catalytic systems. While sulfur trioxide is commonly used, its high reactivity can lead to side reactions and the formation of undesirable byproducts. google.comwikipedia.org Research into milder and more selective sulfonating agents could improve the atom economy of the process. Additionally, the development of highly efficient and recyclable catalysts can reduce waste and energy consumption. rsc.org
Another avenue for enhancing sustainability is the use of bio-based feedstocks. While this compound is traditionally derived from petrochemical sources, there is growing interest in producing α-olefins from renewable resources. researchgate.netfrontiersin.org This shift towards bio-based manufacturing would significantly improve the life cycle assessment of the surfactant. encyclopedia.pubmdpi.com For instance, fatty acid methyl esters derived from vegetable oils can be used as precursors. researchgate.net
Key research directions for improving the sustainability of this compound synthesis include:
Catalytic Olefin Metathesis: This powerful technique can be used to synthesize α-olefins from a variety of starting materials, potentially offering more atom-economical routes. acs.org
Biocatalysis: The use of enzymes as catalysts could offer high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation.
Microwave-Assisted Synthesis: Microwave technology can accelerate reaction rates and improve yields, leading to more efficient processes. sciencetechindonesia.comugm.ac.id
| Metric | Description | Relevance to this compound Synthesis |
| Atom Economy | The measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Aims to maximize the incorporation of atoms from the α-olefin and sulfonating agent into the final sulfonate, minimizing waste. acs.orgtudelft.nl |
| E-Factor | The mass ratio of waste to desired product. | A lower E-factor indicates a more sustainable process with less waste generation. tudelft.nl |
| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | Provides a holistic view of the process efficiency, including solvents and reagents. tudelft.nl |
| Life Cycle Assessment (LCA) | A comprehensive analysis of the environmental impacts of a product throughout its entire life cycle. | Evaluates the sustainability of this compound from raw material extraction to end-of-life. tudelft.nl |
Computational Design of Functional Derivatives with Tailored Chemical and Supramolecular Properties
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with specific properties. In the context of this compound, these computational approaches can be used to design functional derivatives with tailored chemical and supramolecular characteristics. By modifying the molecular structure, it is possible to fine-tune properties such as surface activity, micellization behavior, and responsiveness to external stimuli. bris.ac.ukrsc.orgresearchgate.net
Molecular dynamics simulations can predict how modifications to the alkyl chain length or the introduction of different functional groups will affect the surfactant's performance. numberanalytics.com For example, simulations can provide insights into the critical micelle concentration (CMC), the packing of surfactant molecules at interfaces, and the stability of emulsions. researchgate.net This predictive capability can significantly accelerate the discovery of new derivatives with enhanced properties for specific applications.
The design of functional derivatives can focus on several key areas:
Enhanced Performance in Specific Formulations: By tailoring the hydrophilic-lipophilic balance (HLB), derivatives can be optimized for use in a wide range of products, from detergents to personal care items. njchm.comatamanchemicals.com
Stimuli-Responsive Behavior: The incorporation of responsive moieties into the surfactant structure can lead to "smart" surfactants that change their properties in response to triggers like pH, temperature, or light. bris.ac.ukrsc.orgonepetro.org
Improved Biodegradability: Computational models can help in designing surfactants that are more readily broken down in the environment, reducing their ecological footprint. njchm.com
| Property | Description | Potential for Tailoring |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. | Can be increased or decreased by altering the length and branching of the hydrophobic tail. researchgate.netbohrium.com |
| Surface Tension Reduction | The ability of a surfactant to lower the surface tension of a liquid. | Can be enhanced by optimizing the molecular structure for efficient packing at the air-water interface. researchgate.netbohrium.com |
| Emulsification Power | The ability of a surfactant to stabilize an emulsion of two immiscible liquids. | Can be improved by designing molecules that effectively reduce the interfacial tension between the two phases. researchgate.net |
| Foaming Properties | The ability of a surfactant to generate and stabilize foam. | Can be controlled by modifying the molecular structure to influence the properties of the air-water interface. researchgate.net |
Development of Smart Materials and Responsive Systems Based on this compound
The development of "smart" materials and responsive systems is a rapidly growing field of materials science. These materials are designed to change their properties in response to external stimuli, enabling a wide range of advanced applications. bris.ac.ukrsc.orgresearchgate.net this compound and its derivatives can serve as building blocks for such systems due to their self-assembly properties and the potential for incorporating stimuli-responsive functionalities. bris.ac.ukrsc.orgonepetro.org
By introducing chemical groups that are sensitive to changes in pH, temperature, light, or the presence of specific molecules, it is possible to create surfactants that can be switched "on" or "off" on demand. bris.ac.ukresearchgate.netonepetro.org For example, a pH-responsive surfactant could be designed to be an effective emulsifier at one pH and lose its emulsifying power at another, allowing for the controlled release of an encapsulated substance. rsc.org
The applications for such smart materials are diverse and include:
Controlled Drug Delivery: Surfactant-based vesicles could be designed to release their drug payload in response to specific physiological conditions.
Enhanced Oil Recovery: Stimuli-responsive surfactants could be used to alter the properties of oil-water emulsions in reservoirs, improving the efficiency of oil extraction. onepetro.org
Smart Coatings: Coatings containing responsive surfactants could change their properties, such as wettability or adhesion, in response to environmental cues.
| Stimulus | Potential Response of a Functionalized this compound System |
| pH | Change in micelle structure, emulsion stability, or surface activity. bris.ac.ukrsc.org |
| Temperature | Alteration of solubility, leading to changes in aggregation behavior. onepetro.org |
| Light | Photo-isomerization of a chromophore within the surfactant molecule, triggering a change in its shape and properties. bris.ac.uk |
| Enzymes | Enzymatic cleavage of a specific bond in the surfactant molecule, leading to a loss of surface activity. bris.ac.uk |
Interdisciplinary Research in Bio-based Chemical Manufacturing and Circular Economy Principles
The future of chemical manufacturing is increasingly tied to the principles of the bio-economy and the circular economy. ellenmacarthurfoundation.orgellenmacarthurfoundation.org This involves a shift away from fossil fuel-based feedstocks towards renewable resources and the design of products and processes that minimize waste and maximize resource efficiency. encyclopedia.pubmdpi.com this compound is well-positioned to be a part of this transition, but it will require interdisciplinary research that spans chemistry, biology, engineering, and environmental science.
The development of bio-based routes to α-olefins, the key precursor for this compound, is a major research challenge. frontiersin.orgwhiterose.ac.uk This could involve the fermentation of sugars to produce bio-ethanol, which can then be converted to ethylene (B1197577) and subsequently oligomerized to form α-olefins. frontiersin.org Alternatively, direct biological routes to long-chain hydrocarbons are also being explored.
The principles of the circular economy also call for the valorization of waste streams. encyclopedia.pubmdpi.com For example, waste cooking oils can be converted into methyl esters, which can then be sulfonated to produce surfactants. sciencetechindonesia.comanalis.com.my This not only provides a sustainable source of raw materials but also helps to address the problem of waste disposal.
Key areas for interdisciplinary research include:
Metabolic Engineering: The genetic modification of microorganisms to produce α-olefins or their precursors from renewable feedstocks.
Biorefinery Integration: The development of integrated processes that convert biomass into a range of valuable products, including surfactants. encyclopedia.pubmdpi.com
Life Cycle Assessment: Comprehensive analysis of the environmental and economic sustainability of different bio-based production routes. researchgate.net
Policy and Economics: The development of policies and economic incentives to support the transition to a bio-based and circular chemical industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
